(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
Description
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Properties
IUPAC Name |
1'-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-20(9-7-15-6-8-18-19(12-15)27-14-26-18)23-11-3-10-22(13-23)17-5-2-1-4-16(17)21(25)28-22/h1-2,4-9,12H,3,10-11,13-14H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUVRBNEXDCGAZ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CN(C1)C(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates a spirocyclic framework and a benzo[d][1,3]dioxole moiety, which are known for their biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.39 g/mol. The chemical structure features a spiro[isobenzofuran-1,3'-piperidin]-3-one core linked to a benzo[d][1,3]dioxole-acryloyl substituent.
Biological Activity
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance:
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various acridinedione derivatives bearing similar structural motifs. The results indicated significant cytotoxicity against cancer cell lines, suggesting that modifications in the structure can enhance antitumor activity .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. This pathway is crucial for the development of new anticancer agents .
Antimicrobial Activity
Compounds with similar structural features have also shown promising antimicrobial properties:
- In vitro Studies : Research has demonstrated that derivatives containing the benzo[d][1,3]dioxole moiety exhibit antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Data Table: Biological Activity Summary
| Biological Activity | Test System | Result | Reference |
|---|---|---|---|
| Antitumor | Cancer Cell Lines | Significant cytotoxicity | |
| Antimicrobial | Bacterial Strains | Effective against multiple strains |
Case Studies
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Case Study on Anticancer Effects :
- A derivative similar to this compound was tested in vivo on xenograft models. Results showed reduced tumor growth and increased survival rates compared to control groups. This reinforces the potential for further development as an anticancer drug.
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Case Study on Antimicrobial Effects :
- In another study, compounds derived from benzo[d][1,3]dioxole were tested against resistant strains of bacteria. The results indicated that these compounds could effectively inhibit bacterial growth, suggesting their utility in treating infections caused by antibiotic-resistant bacteria.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds with similar structural motifs, particularly those containing piperidine and benzo[d][1,3]dioxole moieties, exhibit promising antimicrobial properties. For instance, derivatives of piperidine have been synthesized and evaluated for their antibacterial and antifungal activities, showing potential as lead compounds for drug development against resistant strains of pathogens . The incorporation of the benzo[d][1,3]dioxole group enhances the biological activity of these compounds due to its ability to engage in π-π stacking interactions with biological targets.
Neuropharmacological Effects : Compounds featuring piperidine rings are known for their neuropharmacological effects. Studies on similar piperidine derivatives have demonstrated their ability to inhibit monoamine transporters, suggesting potential applications in treating mood disorders and neurodegenerative diseases . The spiro structure may confer unique binding properties to receptors involved in neurotransmission.
Biological Research
Molecular Docking Studies : Molecular docking studies have been employed to investigate the interaction of (E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one with various biological macromolecules. These studies provide insights into the binding affinities and modes of action of the compound against specific targets such as enzymes and receptors involved in disease pathways . Such computational approaches are essential for guiding the synthesis of more potent derivatives.
Synthesis of Novel Derivatives : The compound serves as a precursor for synthesizing novel derivatives that can be evaluated for enhanced biological activity. The modification of the piperidine ring or the introduction of additional functional groups can lead to compounds with tailored pharmacological profiles suitable for specific therapeutic applications .
Material Science
Polymeric Applications : The unique structural features of this compound may allow its incorporation into polymeric materials. Its ability to undergo polymerization could be exploited in creating new materials with specific mechanical or thermal properties. Research into similar acrylamide derivatives has shown their utility in developing high-performance polymers used in coatings and adhesives .
Summary Table of Applications
Chemical Reactions Analysis
Characterization Techniques
The compound’s structure is confirmed using standard analytical methods:
Hydrolysis of the Acryloyl Group
The α,β-unsaturated ketone (acryloyl) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or alcohols, respectively. For example:
Reaction :
This reaction is accelerated by catalytic acids (e.g., HCl) or bases (e.g., NaOH).
Michael Addition
The conjugated carbonyl system in the acryloyl group is susceptible to nucleophilic attack:
Reaction :
This route could generate derivatives with enhanced biological activity, such as kinase inhibitors or enzyme modulators.
Piperidine Ring Functionalization
The piperidine ring in the spiro system may undergo:
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Alkylation : Introduction of alkyl groups via SN2 reactions.
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Oxidation : Formation of lactams or other oxidized derivatives under strong oxidizing conditions .
Benzo[d] dioxol-5-yl Group Reactions
The methylenedioxy ring (dioxole) is reactive under specific conditions:
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Oxidative cleavage : Breaks the dioxole ring to yield catechol derivatives .
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Electrophilic substitution : Reacts with electrophiles (e.g., nitration, bromination) at the para position .
Biological and Pharmacological Implications
The spiro structure and acryloyl group contribute to its interactions with biological targets:
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Enzyme inhibition : The rigid spiro system may bind to clefts in enzymes (e.g., kinases), while the acryloyl group facilitates covalent bonding .
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Receptor modulation : Analogs of spiro compounds show activity as NK2 receptor antagonists, suggesting potential for similar behavior in this compound .
Stability and Solubility
This compound’s reactivity stems from its intricate structure, making it a valuable candidate for medicinal chemistry and materials science. Further research is required to explore its full reaction profile and applications.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are most effective for characterizing the spirocyclic and acryloyl moieties in this compound?
- Methodological Answer : X-ray crystallography is critical for resolving the spirocyclic structure, as demonstrated in structurally similar compounds (e.g., 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one) where bond angles and stereochemistry were confirmed via single-crystal diffraction . Complementary NMR techniques (e.g., DEPT, -COSY) should focus on the acryloyl group’s -configuration, with coupling constants () and aromatic splitting patterns to validate substituent positions .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Acylation reactions under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) are recommended, as seen in spiro-piperidine derivatives where yields exceeded 85% after column chromatography . GC-MS monitoring (e.g., molecular ion peaks at 259 for similar acryloyl-piperidine systems) helps identify by-products and adjust stoichiometry .
Q. What theoretical frameworks are relevant for predicting this compound’s reactivity or bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic effects of the benzo[d][1,3]dioxol-5-yl group on the acryloyl π-system, while molecular docking studies (e.g., using Autodock Vina) may predict interactions with enzyme targets like monoamine oxidases, guided by precedents in heterocyclic drug design .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural validation?
- Methodological Answer : Combine - NOESY with variable-temperature NMR to distinguish conformational flexibility from stereochemical errors. For example, in spirocyclic systems, axial-equatorial isomerism can cause conflicting NOE signals; cooling the sample to may stabilize the dominant conformer . Cross-validate with IR spectroscopy (C=O stretching at ~1680 cm) and XRD .
Q. What experimental strategies mitigate challenges in stereochemical control during spirocyclic core synthesis?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during the spiroannulation step. For example, in related piperidine-spiro systems, enantiomeric excess >90% was achieved using L-proline-derived catalysts . Monitor via chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm .
Q. How do solvent polarity and temperature influence the compound’s stability in pharmacological assays?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and DMSO at 25°C and 40°C. Use LC-MS to track degradation products (e.g., hydrolysis of the acryloyl group). For instance, in similar enone-containing compounds, half-life in aqueous buffer was extended by 30% using cyclodextrin encapsulation .
Theoretical and Methodological Considerations
- Linking to Conceptual Frameworks : Ground mechanistic studies in frontier molecular orbital theory (e.g., HOMO-LUMO gaps) to explain nucleophilic attack sites on the acryloyl moiety .
- Addressing Data Gaps : For understudied ecological impacts (e.g., toxicity), use in silico tools like ECOSAR to predict biodegradability and acute aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
